N-(4-fluorobenzyl)-2-(2-(2-thiomorpholinopyridin-4-yl)-1H-imidazol-1-yl)acetamide
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Overview
Description
N-(4-fluorobenzyl)-2-(2-(2-thiomorpholinopyridin-4-yl)-1H-imidazol-1-yl)acetamide is a complex organic compound that features a combination of fluorobenzyl, thiomorpholinopyridinyl, and imidazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-(2-(2-thiomorpholinopyridin-4-yl)-1H-imidazol-1-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorobenzylamine, 2-thiomorpholinopyridine, and 1H-imidazole derivatives. These intermediates are then coupled through various reactions like nucleophilic substitution, amidation, and cyclization under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2-(2-(2-thiomorpholinopyridin-4-yl)-1H-imidazol-1-yl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole ring or other functional groups.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nitrating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce various reduced forms of the imidazole ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(4-fluorobenzyl)-2-(2-(2-thiomorpholinopyridin-4-yl)-1H-imidazol-1-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-(2-(2-thiomorpholinopyridin-4-yl)-1H-imidazol-1-yl)acetamide
- N-(4-methylbenzyl)-2-(2-(2-thiomorpholinopyridin-4-yl)-1H-imidazol-1-yl)acetamide
Uniqueness
N-(4-fluorobenzyl)-2-(2-(2-thiomorpholinopyridin-4-yl)-1H-imidazol-1-yl)acetamide is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C21H22FN5OS |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)imidazol-1-yl]acetamide |
InChI |
InChI=1S/C21H22FN5OS/c22-18-3-1-16(2-4-18)14-25-20(28)15-27-8-7-24-21(27)17-5-6-23-19(13-17)26-9-11-29-12-10-26/h1-8,13H,9-12,14-15H2,(H,25,28) |
InChI Key |
HITWCTYWZNJHBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=NC=CC(=C2)C3=NC=CN3CC(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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